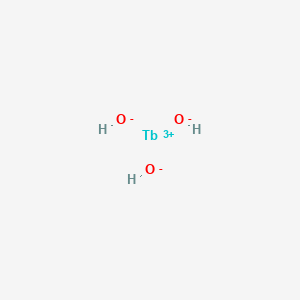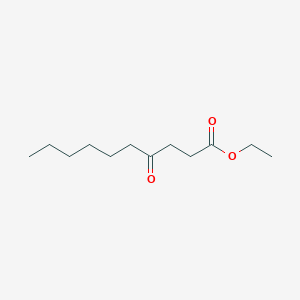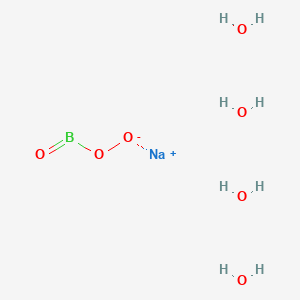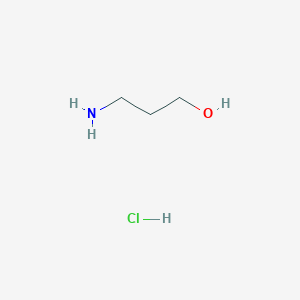
Terbium hydroxide (Tb(OH)3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terbium hydroxide (Tb(OH)3) is an inorganic compound with a chemical formula of Tb(OH)3 . It appears as a white solid . Terbium hydroxide reacts with acids to produce terbium (III) salts . It decomposes to TbO(OH) at 340°C and further decomposition at 500°C generates Tb4O7 and O2 .
Synthesis Analysis
Terbium hydroxide can be synthesized using various methods. For instance, terbium hydroxide nanotubes have been synthesized using a soft template method . Another study reported the successful preparation of Tb(OH)3 nanowires from Tb2O3 powder by hydrothermal treatments in acetic acid solutions without adding other surfactants .
Molecular Structure Analysis
The molecular structure of terbium hydroxide is characterized by a Tb3+ ion surrounded by three hydroxide ions . The molecular weight of terbium hydroxide is 209.947 g/mol . The exact mass and monoisotopic mass are both 209.93357 g/mol .
Chemical Reactions Analysis
Terbium hydroxide reacts with acids to produce terbium (III) salts . The reaction can be represented as follows: Tb(OH)3 + 3 H+ → Tb3+ + 3 H2O . Terbium hydroxide also reacts slowly with cold water, and quickly with hot water, forming terbium (III) hydroxide, Tb(OH)3, and hydrogen gas, H2 .
Physical And Chemical Properties Analysis
Terbium hydroxide is a white solid . It has a molecular weight of 209.947 g/mol . The exact mass and monoisotopic mass are both 209.93357 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 0 . The topological polar surface area is 3 Ų . The heavy atom count is 4 .
科学的研究の応用
Luminescent Properties and Nanophotonics : Terbium hydroxide, particularly when doped or combined with other materials, exhibits significant luminescent properties. For instance, terbium-doped indium hydroxide nanostructures prepared by a Microwave-Assisted Hydrothermal method showed broad-band emission and intense luminescence, useful in nanophotonics applications (Motta et al., 2013).
Nanobiophotonics Applications : Research on terbium hydroxide@silica nanotubes indicates their potential in nanobiophotonics. These nanotubes, synthesized using a soft template method, displayed strong photoluminescence, making them suitable for applications in nanobiophotonics (Huong, Anh, & Minh, 2009).
Biomedical Applications : Terbium layered hydroxide nanoparticles have been explored for biomedical applications. For instance, nanoparticles modified with folic acid showed the potential for targeted identification of cancer cells due to their fluorescent properties (Stefanakis & Ghanotakis, 2016).
Fluorescent Probes and Nanotoxicology : The incorporation of terbium into layered double hydroxide nanoparticles has been studied as a method to create stable, non-invasive fluorescent probes for nanotoxicological investigations, offering a simple way to tailor nanoparticle thickness and fluorescence properties (Musumeci et al., 2010).
Oxide Nanostructures and Luminescent Materials : Studies on terbium alkoxides have shown their conversion to luminescent oxide nanostructures. The decomposition of these alkoxides under solvothermal conditions led to the formation of Tb(OH)3 nanorods with photoluminescent properties (Hemmer et al., 2011).
Probe for DNA and Chromatin : Terbium has been used as a sensitive fluorescent probe for DNA and chromatin, forming complexes where terbium binds to DNA and can be used for quantitative analysis (Yonuschot & Mushrush, 1975).
将来の方向性
Research on terbium hydroxide is ongoing. For instance, a study has evaluated the potential of layered terbium hydroxide as a platform for simultaneous drug delivery and fluorescence imaging . This suggests that terbium hydroxide could have potential applications in the field of nanomedicine.
Relevant Papers
Several papers have been published on terbium hydroxide. For instance, a paper reported the synthesis of terbium hydroxide nanotubes using a soft template method . Another study reported the successful preparation of Tb(OH)3 nanowires from Tb2O3 powder by hydrothermal treatments in acetic acid solutions . A study also evaluated the potential of layered terbium hydroxide as a platform for simultaneous drug delivery and fluorescence imaging .
特性
IUPAC Name |
terbium(3+);trihydroxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O.Tb/h3*1H2;/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBHINYCUZBWCK-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Tb+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O3Tb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.947 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terbium(3+);trihydroxide | |
CAS RN |
12054-65-8 |
Source


|
| Record name | Terbium hydroxide (Tb(OH)3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12054-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terbium hydroxide (Tb(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














